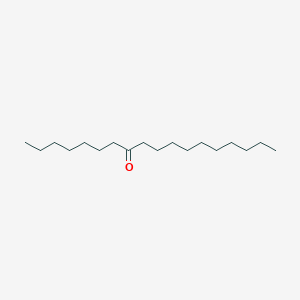
8-Octadecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Octadecanone is a ketone with the molecular formula C18H36O It is a long-chain fatty ketone, which is a derivative of octadecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Octadecanone can be synthesized through several methods. One common method involves the reaction of octadecanoyl chloride with 8-hydroxyquinoline in the presence of aluminium chloride in nitrobenzene at 80–85°C for 15–16 hours, yielding a 50% product . Another method includes the Fries rearrangement of phenyl stearolate with aluminium chloride at 115–120°C for 2 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Octadecanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form octadecanoic acid.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products:
Oxidation: Octadecanoic acid.
Reduction: Octadecanol.
Substitution: Various substituted octadecanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Octadecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing into its potential use as an antifungal and antibacterial agent.
Wirkmechanismus
The mechanism of action of 8-Octadecanone, particularly its antimicrobial activity, involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is similar to other long-chain fatty ketones and fatty acids.
Vergleich Mit ähnlichen Verbindungen
- 6-Methyl-2-octadecanone
- 14-Methyl-2-octadecanone
- 6,14-Dimethyl-2-octadecanone
Comparison: 8-Octadecanone is unique due to its specific position of the ketone group on the eighth carbon of the octadecane chain. This positioning influences its chemical reactivity and biological activity. Compared to its methylated counterparts, this compound has distinct physical and chemical properties that make it suitable for specific applications, particularly in antimicrobial research .
Eigenschaften
CAS-Nummer |
79246-41-6 |
|---|---|
Molekularformel |
C18H36O |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
octadecan-8-one |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-11-13-15-17-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
IAIYDMODPGGWBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


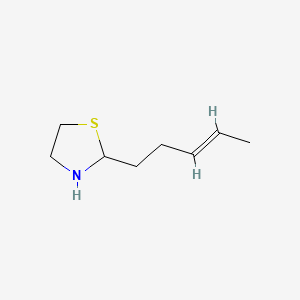
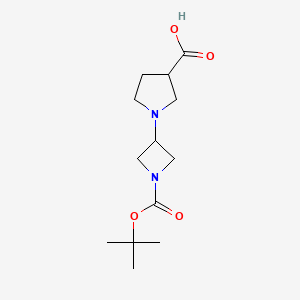
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)
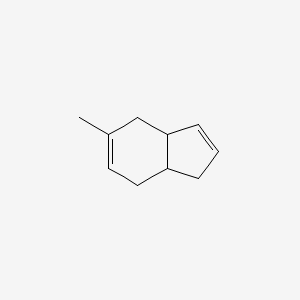
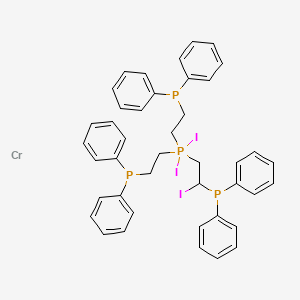
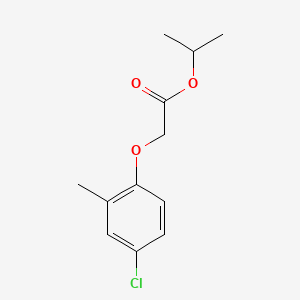

![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
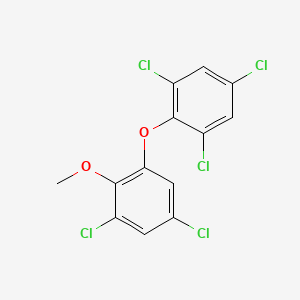
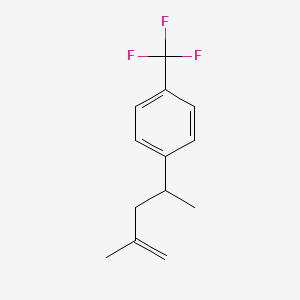


![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)
